molecular formula C14H13F3N2O B027878 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol CAS No. 104628-17-3

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol

Cat. No.: B027878
CAS No.: 104628-17-3
M. Wt: 282.26 g/mol
InChI Key: ZHFXMERFRYSFFB-UHFFFAOYSA-N
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Description

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of an amino group at the 9th position, a trifluoromethyl group at the 6th position, and a hydroxyl group at the 1st position of the tetrahydroacridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination and Hydroxylation: The amino group at the 9th position and the hydroxyl group at the 1st position can be introduced through selective amination and hydroxylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxyl group at the 1st position can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonates.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various trifluoromethyl derivatives.

Scientific Research Applications

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimalarial, anticancer, and antimicrobial agent due to its ability to interact with biological macromolecules.

    Biological Studies: Used as a fluorescent probe to study cellular processes and molecular interactions.

    Industrial Applications: Employed in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol involves its interaction with DNA and proteins. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

    9-Amino-6-chloro-2-methoxyacridine: Known for its use as a DNA intercalator and fluorescent probe.

    Quinacrine: An antimalarial drug with a similar acridine structure.

    Acriflavine: Used as an antiseptic and also possesses DNA intercalating properties.

Uniqueness: 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a promising candidate for drug development and other applications where enhanced cellular uptake and stability are desired.

Properties

IUPAC Name

9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c15-14(16,17)7-4-5-8-10(6-7)19-9-2-1-3-11(20)12(9)13(8)18/h4-6,11,20H,1-3H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFXMERFRYSFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909065
Record name 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104628-17-3
Record name 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-6-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104628173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-Amino-3,4-dihydro-6-trifluoromethylacridin-1(2H)-one (2.4 g) was suspended in 60 ml of tetrahydrofuran. To this cooled solution was added 9 ml of 1 molar solution of lithium aluminum hydride in THF. This was stirred for 30 minutes.
Name
9-Amino-3,4-dihydro-6-trifluoromethylacridin-1(2H)-one
Quantity
2.4 g
Type
reactant
Reaction Step One
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solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Reactant of Route 2
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Reactant of Route 3
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Reactant of Route 4
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Reactant of Route 5
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Reactant of Route 6
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol

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